Brachynoside Brachynoside Brachynoside is a natural product found in Forsythia viridissima and Forsythia suspensa with data available.
Brand Name: Vulcanchem
CAS No.: 145898-87-9
VCID: VC7873689
InChI: InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)19(34)12-16/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O
Molecular Formula: C31H40O15
Molecular Weight: 652.6 g/mol

Brachynoside

CAS No.: 145898-87-9

Cat. No.: VC7873689

Molecular Formula: C31H40O15

Molecular Weight: 652.6 g/mol

* For research use only. Not for human or veterinary use.

Brachynoside - 145898-87-9

Specification

CAS No. 145898-87-9
Molecular Formula C31H40O15
Molecular Weight 652.6 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)19(34)12-16/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1
Standard InChI Key XFXLUFBHZDVJDO-CNMJWYMJSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Brachynoside’s molecular formula is C₃₁H₄₀O₁₅, with a molecular weight of 652.64 g/mol . Its structure comprises:

  • A β-D-glucopyranosyl core linked to an α-L-rhamnopyranosyl unit.

  • A 3,4-dimethoxyphenethyl aglycone.

  • A 3,4-dihydroxycinnamoyl ester group at the 4-position of the glucose moiety .

The SMILES notation for brachynoside is:
COc1ccc(CCO[C@@H]2O[C@H](CO)[C@@H](OC(=O)\C=C\c3ccc(O)c(O)c3)[C@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H]2O)cc1OC .

Table 1: Key Chemical Properties of Brachynoside

PropertyValueSource
Molecular FormulaC₃₁H₄₀O₁₅
Molecular Weight652.64 g/mol
Melting PointNot reported-
SolubilityLikely polar organic solventsInferred

Natural Sources and Isolation

Plant Origin

Brachynoside was first isolated from the ethanol extract of Clerodendron brachyanthum SCHAUER leaves alongside lignans such as eudesmin and syringaresinol dimethyl ether . This plant, native to Southeast Asia, has traditionally been used in folk medicine, though brachynoside’s role in its purported bioactivity remains under investigation.

Extraction and Purification

The isolation protocol involves:

  • Ethanol extraction of dried leaves.

  • Fractionation via column chromatography using silica gel.

  • Final purification through preparative HPLC .

Spectroscopic Characterization

Structural elucidation of brachynoside relied on:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR identified proton environments for the cinnamoyl, phenethyl, and sugar units.

    • ¹³C NMR confirmed carbonyl (δ 167–170 ppm) and aromatic carbons.

  • Mass Spectrometry (MS): High-resolution ESI-MS provided the molecular ion peak at m/z 653.2493 [M+H]⁺ .

Analytical Methods for Detection

Table 2: Common Analytical Techniques

MethodApplicationConditions
HPLC-UVQuantification in plant extractsC18 column, MeOH:H₂O
LC-MS/MSStructural confirmationESI+ mode
NMR SpectroscopyStereochemical analysisDMSO-d₆, 600 MHz

Challenges and Future Directions

  • Bioactivity Validation: Rigorous in vitro and in vivo studies are needed to confirm pharmacological claims.

  • Synthesis Optimization: Developing scalable synthetic routes could enhance accessibility for clinical research.

  • Structure-Activity Relationships: Modifying the cinnamoyl or sugar units may improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator